molecular formula C19H22N6O B12202680 N-(2-methoxybenzyl)-4-(piperidin-1-yl)pteridin-2-amine

N-(2-methoxybenzyl)-4-(piperidin-1-yl)pteridin-2-amine

Cat. No.: B12202680
M. Wt: 350.4 g/mol
InChI Key: MDQYNRBEQIEOMD-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-4-(piperidin-1-yl)pteridin-2-amine is a heterocyclic compound featuring a pteridine core substituted at position 4 with a piperidin-1-yl group and at position 2 with a 2-methoxybenzylamine moiety. The pteridine scaffold is a bicyclic system analogous to purines, often exploited in medicinal chemistry for its ability to interact with biological targets such as kinases and enzymes.

Properties

Molecular Formula

C19H22N6O

Molecular Weight

350.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-piperidin-1-ylpteridin-2-amine

InChI

InChI=1S/C19H22N6O/c1-26-15-8-4-3-7-14(15)13-22-19-23-17-16(20-9-10-21-17)18(24-19)25-11-5-2-6-12-25/h3-4,7-10H,2,5-6,11-13H2,1H3,(H,21,22,23,24)

InChI Key

MDQYNRBEQIEOMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=NC=CN=C3C(=N2)N4CCCCC4

Origin of Product

United States

Biological Activity

N-(2-methoxybenzyl)-4-(piperidin-1-yl)pteridin-2-amine is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pteridine core substituted with a piperidine moiety and a methoxybenzyl group. This unique structure may contribute to its biological activity, particularly in modulating receptor interactions.

1. Dopamine Receptor Interaction

Research indicates that derivatives of compounds similar to this compound exhibit significant affinity for dopamine D2 receptors. For instance, studies on related piperazine compounds showed high binding affinity (Ki = 54 nM) towards D2 DAR, suggesting that modifications in the structure can enhance receptor interactions .

2. Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that similar piperidine-based compounds can induce apoptotic cell death and cell cycle arrest in cancer cell lines. For example, derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 µg/mL against various cancer cell lines, indicating promising anticancer activity .

3. Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial effects. Compounds with similar structures have been reported to disrupt the plasma membrane of pathogens, leading to cell death .

The mechanisms through which this compound exerts its effects include:

  • Receptor Modulation : The compound's interaction with dopamine receptors may influence neurotransmitter release and signaling pathways involved in mood regulation and neuroprotection.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, potentially through mitochondrial dysfunction or activation of caspases .

Case Studies

Case studies involving related compounds provide insight into the efficacy and safety profiles of this compound:

  • In Vivo Studies : In animal models, certain analogs demonstrated significant tumor reduction when administered at specific dosages, highlighting the compound's potential for therapeutic application in oncology.
  • Toxicity Assessments : Toxicological evaluations revealed that some derivatives exhibit lower cytotoxicity against normal cells while maintaining high efficacy against cancer cells, suggesting a favorable therapeutic index.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50/MIC ValuesNotes
Dopamine Receptor1-(2-Methoxyphenyl)-4-piperazineKi = 54 nMHigh affinity for D2 DAR
AnticancerPiperidine derivativesMIC = 0.24 - 0.97 µg/mLInduces apoptosis and cell cycle arrest
AntimicrobialSimilar piperazine compoundsVariesDisrupts pathogen membrane integrity

Comparison with Similar Compounds

Table 1: Structural Features of N-(2-Methoxybenzyl)-4-(Piperidin-1-yl)Pteridin-2-Amine and Analogues

Compound Name Core Structure Position 2 Substitution Position 4 Substitution Molecular Weight (g/mol)
Target Compound Pteridine N-(2-Methoxybenzyl) Piperidin-1-yl 337.42
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Pteridine None (substitution at position 4) 4-Phenylpiperazin-1-yl 384.48
Dacomitinib Quinazoline (2E)-4-(Piperidin-1-yl)but-2-enamide 3-Chloro-4-fluorophenylamino 487.95
N-(3,4-Dimethoxybenzylidene)-1-benzylpiperidin-4-amine Piperidine 3,4-Dimethoxybenzylidene (Schiff base) 1-Benzyl 339.00
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine Piperidine 4-Methoxybenzyl 1-Acetyl 262.35

Key Observations :

  • Core Heterocycle : The target compound’s pteridine core differs from quinazoline (dacomitinib) and piperidine-based analogues, impacting π-π stacking and hydrogen-bonding capabilities.
  • Substitution Patterns : The 2-methoxybenzyl group distinguishes the target from compounds with 4-methoxybenzyl (e.g., ) or benzylidene substituents (e.g., ). The 4-phenylpiperazine in introduces a bulkier, more polar group compared to the target’s piperidine.

Key Observations :

  • The target compound’s synthesis likely parallels and , utilizing condensation followed by reduction .
  • Piperidine-containing analogues (e.g., ) often employ reductive amination or acetylation, whereas quinazoline derivatives require more complex multi-step protocols .

Pharmacological and Physicochemical Properties

Table 3: Pharmacological Activities and Properties

Compound Name Reported Activity logP (Predicted) Hydrogen Bond Donors/Acceptors Key References
Target Compound Hypothetical kinase inhibition 2.8 2 donors, 5 acceptors
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Unspecified (structural analogue) 3.5 1 donor, 6 acceptors
Dacomitinib EGFR kinase inhibitor (IC50 = 6 nM) 4.1 3 donors, 8 acceptors
N-(3,4-Dimethoxybenzylidene)-1-benzylpiperidin-4-amine MAGL/FAAH enzyme inhibition 3.2 1 donor, 4 acceptors

Key Observations :

  • logP : The target’s predicted logP (2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • Pharmacology : While dacomitinib targets EGFR kinases , piperidine-based compounds like inhibit hydrolytic enzymes (MAGL/FAAH). The target’s pteridine core may favor kinase interactions but requires experimental validation.
  • Metabolism : The 2-methoxy group may resist demethylation compared to 4-methoxy analogues, enhancing metabolic stability .

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